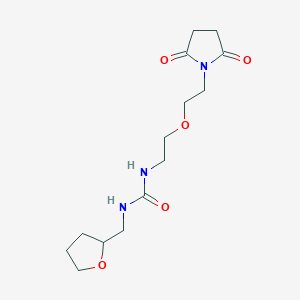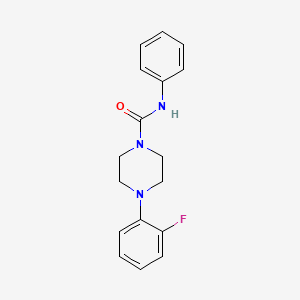
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide” is a complex organic compound. Based on its name, it contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The compound also contains a fluorophenyl group and a phenyl group attached to the piperazine ring via a carboxamide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl and phenyl groups, and the formation of the carboxamide linkage. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a common feature in many drugs and active compounds. Attached to this ring would be a fluorophenyl group and a phenyl group via a carboxamide linkage. The presence of these groups could have significant effects on the compound’s physical and chemical properties, as well as its potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the piperazine ring and the fluorophenyl and phenyl groups. These features could affect properties such as the compound’s solubility, stability, and reactivity .
科学的研究の応用
Exploration in Medicinal Chemistry
The development of novel drug-like compounds targeting specific receptors is a key area of research. For instance, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) illustrates the application of fluorophenylpiperazine derivatives in creating selective inhibitors for the Met kinase superfamily. This compound has shown promising results in treating Met-dependent human gastric carcinoma, highlighting the potential of such derivatives in cancer therapy (Schroeder et al., 2009).
Synthetic Strategies and Structural Modifications
Structural modifications and synthetic strategies play a significant role in enhancing the selectivity and efficacy of compounds. Research into indolealkylphenylpiperazines has led to improved selectivity within the 5-HT1A receptor agonists, showcasing how electron-withdrawing groups and structural modifications can influence receptor affinity and drug selectivity (Heinrich et al., 2004).
Antimicrobial and Antifungal Applications
The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties demonstrates the versatility of fluorophenylpiperazine derivatives in creating compounds with antimicrobial and antifungal properties. These compounds exhibit significant activity against various microorganisms, underlining the potential of such derivatives in developing new antibiotics (Başoğlu et al., 2013).
Material Science and Polymer Chemistry
The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, incorporating fluorophenylpiperazine structures, highlights the application of these compounds in material science. These polyamides exhibit excellent solubility, thermal stability, and form transparent, flexible films, suggesting their utility in various industrial applications (Hsiao et al., 2000).
Radiotracer Development for PET Imaging
The development of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer exemplifies the application of fluorophenylpiperazine derivatives in neuroimaging. This compound facilitates the study of CB1 cannabinoid receptors in the brain, offering insights into neurological diseases and potential therapeutic targets (Katoch-Rouse & Horti, 2003).
作用機序
Target of Action
The primary target of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been found to be more selective to ENT2 than to ENT1 .
Mode of Action
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor . This means that it binds to a site other than the active site of the transporter, altering the transporter’s conformation and thus preventing it from functioning properly .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. Nucleosides are involved in various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . By inhibiting ENTs, 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide can potentially disrupt these processes.
Pharmacokinetics
The pharmacokinetics of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have a terminal elimination half-life of 73.6 minutes and a plasma clearance value of 0.482 L/min/kg . Its bioavailability was found to be 60% after oral administration and 35% after intraperitoneal administration . Metabolism of this compound in liver microsomal preparations yielded several metabolites consistent with hydroxylation and reduction .
Result of Action
The molecular and cellular effects of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide’s action are primarily due to its inhibition of ENTs. This can lead to a decrease in the transport of nucleosides across cell membranes, potentially affecting cellular processes such as DNA and RNA synthesis, signal transduction, and energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its target, the ENTs . Additionally, the presence of other substances in the environment, such as other drugs or metabolic enzymes, can influence the compound’s pharmacokinetics and pharmacodynamics .
将来の方向性
The future research directions for this compound could include further studies to determine its physical and chemical properties, its potential biological activity, and its safety profile. Additionally, research could explore potential applications for this compound in various fields, such as pharmaceuticals or materials science .
特性
IUPAC Name |
4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAPGOTFHRWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)
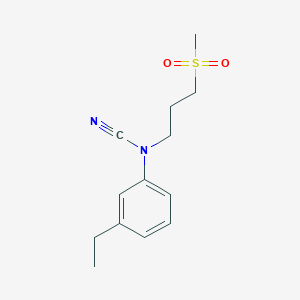
![2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B2967841.png)
![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)


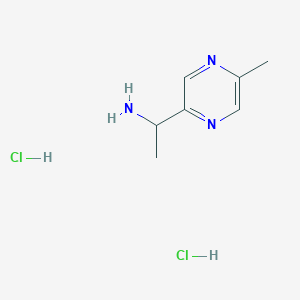
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2967849.png)
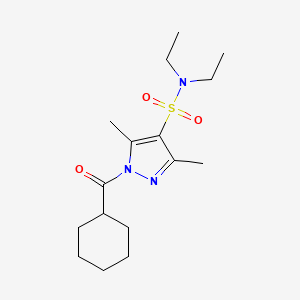
![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)
